molecular formula C9H10N4O B3834468 N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide

N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide

Cat. No. B3834468
M. Wt: 190.20 g/mol
InChI Key: BJGYYUDLLLYSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide (abbreviated as BODIPY-DMF) is a fluorescent dye that has gained popularity in recent years due to its unique properties. It is commonly used in various scientific research applications, including bioimaging, chemical sensing, and photodynamic therapy.

Mechanism of Action

N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide fluoresces when it is excited by light of a certain wavelength. The exact mechanism of fluorescence is complex and involves the transfer of energy from the excited state of the BODIPY molecule to the fluorescent state. In bioimaging studies, N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide is often used in conjunction with other fluorescent dyes to label specific cellular structures or molecules.
Biochemical and Physiological Effects:
N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide has been shown to have low toxicity and high biocompatibility, making it a useful tool for studying living cells and organisms. However, like any fluorescent dye, N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide can interfere with cellular processes if used in high concentrations or for prolonged periods of time. Therefore, it is important to use N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide in a controlled manner and to carefully monitor its effects on cells and organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide is its high photostability, which allows it to be used for long-term imaging studies. It also has a high quantum yield, which means that it emits a strong fluorescent signal. However, N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide is relatively expensive compared to other fluorescent dyes, and its synthesis requires specialized equipment and expertise. In addition, its fluorescent properties can be affected by changes in pH and temperature, which must be carefully controlled during experiments.

Future Directions

There are many potential future directions for the use of N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide in scientific research. One area of interest is the development of new chemical sensors that use N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide as a fluorescent indicator. Another potential application is the use of N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide in the development of new photodynamic therapy agents. Additionally, N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide could be used in combination with other fluorescent dyes to create new imaging techniques with improved sensitivity and specificity. Finally, further research is needed to fully understand the biochemical and physiological effects of N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide, particularly in living organisms.

Scientific Research Applications

N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide is widely used in scientific research applications due to its unique fluorescent properties. It has been used in bioimaging studies to visualize cellular structures and track the movement of molecules in living cells. N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide has also been used in chemical sensing applications, particularly for the detection of metal ions and pH changes. In addition, N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide has been investigated for its potential use in photodynamic therapy, a treatment for cancer that involves the use of light to activate photosensitizing agents.

properties

IUPAC Name

N'-(2,1,3-benzoxadiazol-5-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13(2)6-10-7-3-4-8-9(5-7)12-14-11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYYUDLLLYSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-2,1,3-benzoxadiazol-5-yl-N,N-dimethylimidoformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.